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Compound of Interest

Compound Name:
[1,2,4]Triazolo[4,3-a]pyridin-3-

ylmethanamine

Cat. No.: B1299672 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed, step-by-step protocol for the synthesis of Triazolo[4,3-

a]pyridin-3-ylmethanamine, a valuable building block in medicinal chemistry and drug

discovery. The synthesis is a three-step process commencing with commercially available 2-

chloropyridine. The protocol includes reaction conditions, purification methods, and

characterization data for the intermediates and the final product.

Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif found in numerous

biologically active compounds. The introduction of an aminomethyl group at the 3-position

provides a key handle for further functionalization, enabling the exploration of new chemical

space in drug development programs. This protocol outlines a reliable and reproducible method

for the preparation of Triazolo[4,3-a]pyridin-3-ylmethanamine.
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Step
Intermediat
e/Product

Molecular
Formula

Molecular
Weight (
g/mol )

Typical
Yield (%)

Purity (%)

1

2-

Hydrazinopyri

dine

C₅H₇N₃ 109.13 75-85 >95

2

3-

(Chloromethy

l)-[1][2]

[3]triazolo[4,3

-a]pyridine

C₇H₆ClN₃ 167.60 60-70 >95

3

Triazolo[4,3-

a]pyridin-3-

ylmethanami

ne

C₇H₈N₄ 148.17
80-90 (from

azide)
>98

Experimental Protocols
Step 1: Synthesis of 2-Hydrazinopyridine
This procedure outlines the synthesis of 2-hydrazinopyridine from 2-chloropyridine.

Materials:

2-Chloropyridine

Hydrazine hydrate (99%)

Deionized water

Ethyl acetate

Anhydrous sodium sulfate

Equipment:
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Round-bottom flask with reflux condenser

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

To a round-bottom flask, add 2-chloropyridine (1 equiv.).

Add hydrazine hydrate (10 equiv.) to the flask.

Heat the reaction mixture to 100°C and maintain at reflux for 48 hours. The reaction progress

can be monitored by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and dilute with deionized

water.

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

Combine the organic layers and dry over anhydrous sodium sulfate.

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to

yield 2-hydrazinopyridine as an oil.

Characterization:

¹H NMR (300 MHz, CDCl₃): δ 8.14 (d, J = 3 Hz, 1H), 7.51-7.45 (m, 1H), 6.71-6.66 (m, 2H),

5.78 (brs, 1H), 3.81 (brs, 2H).[1]

LCMS: Calculated for C₅H₇N₃ [M+H]⁺: 109.13; Found: 110.1.[1]

Step 2: Synthesis of 3-(Chloromethyl)-[1][2]
[3]triazolo[4,3-a]pyridine
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This two-part procedure describes the acylation of 2-hydrazinopyridine followed by cyclization

to form the chloromethyl-triazolopyridine intermediate.[2]

Part A: Acylation of 2-Hydrazinopyridine

Materials:

2-Hydrazinopyridine

Chloroacetyl chloride

Anhydrous dichloromethane (DCM)

Triethylamine (TEA)

Equipment:

Two-neck round-bottom flask

Dropping funnel

Ice bath

Magnetic stirrer

Procedure:

Dissolve 2-hydrazinopyridine (1 equiv.) in anhydrous DCM in a two-neck round-bottom flask

under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0°C using an ice bath.

Add triethylamine (1.1 equiv.) to the solution.

Slowly add a solution of chloroacetyl chloride (1.05 equiv.) in anhydrous DCM to the reaction

mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-

4 hours, or until TLC indicates the consumption of the starting material.
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The resulting mixture containing N'-(pyridin-2-yl)chloroacetohydrazide is used directly in the

next step.

Part B: Cyclization

Materials:

N'-(pyridin-2-yl)chloroacetohydrazide solution from Part A

Phosphorus oxychloride (POCl₃)

Saturated sodium bicarbonate solution

Dichloromethane (DCM)

Anhydrous magnesium sulfate

Equipment:

Round-bottom flask with reflux condenser

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

To the reaction mixture from Part A, slowly add phosphorus oxychloride (3-5 equiv.) at 0°C.

After the addition, heat the reaction mixture to reflux and maintain for 4-6 hours.

Cool the mixture to room temperature and carefully pour it onto crushed ice.

Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution

until the pH is ~7-8.

Extract the aqueous layer with DCM (3x).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of

ethyl acetate in hexanes) to afford 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine.

Characterization:

LCMS: Calculated for C₇H₆ClN₃ [M+H]⁺: 168.03; Found: 168.08.[2]

Step 3: Synthesis of Triazolo[4,3-a]pyridin-3-
ylmethanamine
This is a two-step procedure involving the formation of an azide intermediate followed by its

reduction to the primary amine.

Part A: Synthesis of 3-(Azidomethyl)-[1][2][3]triazolo[4,3-a]pyridine

Materials:

3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine

Sodium azide (NaN₃)

Dimethylformamide (DMF)

Deionized water

Ethyl acetate

Equipment:

Round-bottom flask

Magnetic stirrer

Separatory funnel
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Procedure:

Dissolve 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine (1 equiv.) in DMF.

Add sodium azide (1.5 equiv.) to the solution.

Stir the reaction mixture at room temperature for 12-18 hours.

Pour the reaction mixture into deionized water and extract with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield 3-(azidomethyl)-[1][2][3]triazolo[4,3-a]pyridine,

which can be used in the next step without further purification.

Part B: Reduction to Triazolo[4,3-a]pyridin-3-ylmethanamine

Materials:

3-(Azidomethyl)-[1][2][3]triazolo[4,3-a]pyridine

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

Sodium sulfate decahydrate or Rochelle's salt solution

Equipment:

Two-neck round-bottom flask

Dropping funnel

Ice bath

Magnetic stirrer

Procedure:
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In a two-neck round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄

(2-3 equiv.) in anhydrous THF.

Cool the suspension to 0°C.

Slowly add a solution of 3-(azidomethyl)-[1][2][3]triazolo[4,3-a]pyridine (1 equiv.) in

anhydrous THF to the LiAlH₄ suspension.

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

Carefully quench the reaction by the sequential slow addition of water, followed by 15%

aqueous NaOH, and then more water (Fieser workup). Alternatively, a saturated aqueous

solution of Rochelle's salt can be added and the mixture stirred vigorously until two clear

layers form.

Filter the resulting solids and wash with THF or ethyl acetate.

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield Triazolo[4,3-a]pyridin-3-ylmethanamine.

Characterization (Final Product):

Molecular Formula: C₇H₈N₄

Molecular Weight: 148.17

CAS Number: 91981-59-8

¹H NMR and MS data are available from commercial suppliers and literature databases.
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2-Chloropyridine

2-Hydrazinopyridine

Hydrazine Hydrate, 100°C

N'-(pyridin-2-yl)chloroacetohydrazide

Chloroacetyl Chloride, TEA, DCM, 0°C

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine

POCl3, reflux

3-(Azidomethyl)-[1,2,4]triazolo[4,3-a]pyridine

NaN3, DMF

Triazolo[4,3-a]pyridin-3-ylmethanamine

1. LiAlH4, THF
2. Workup

Click to download full resolution via product page

Caption: Synthetic route for Triazolo[4,3-a]pyridin-3-ylmethanamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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